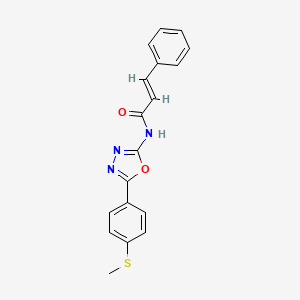

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Übersicht

Beschreibung

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamide moiety linked to an oxadiazole ring, which is further substituted with a methylthio group on the phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable methylthio precursor.

Coupling with Cinnamamide: The final step involves the coupling of the oxadiazole derivative with cinnamamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, bromine, chlorine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide contains a cinnamamide moiety linked to an oxadiazole ring , which is further substituted with a methylthio group on the phenyl ring. This unique structure enhances its reactivity and stability, making it suitable for various applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of cinnamide derivatives, including this compound. Research indicates that compounds with oxadiazole rings exhibit significant cytotoxicity against cancer cell lines. For instance:

- Case Study : A synthesized series of cinnamide derivatives demonstrated varying antiproliferative activities against the HepG2 liver cancer cell line. One derivative showed an IC50 value of 4.23 μM, indicating potent cytotoxicity .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Cinnamide Derivative 6 | 4.23 | HepG2 |

Antimicrobial Activity

Compounds containing oxadiazole moieties have been recognized for their antimicrobial properties . The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens.

Anti-inflammatory Effects

Research indicates that derivatives of cinnamamide may exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This highlights the compound's potential in developing treatments for inflammatory diseases.

Materials Science Applications

This compound can also be explored in materials science due to its unique chemical properties:

Organic Electronics

The compound's ability to form stable thin films makes it a candidate for use in organic electronic devices such as OLEDs (organic light-emitting diodes). Its electronic properties can be tuned through structural modifications.

Photovoltaic Applications

The incorporation of oxadiazole derivatives into photovoltaic materials has shown promise in enhancing light absorption and charge transport efficiency.

Wirkmechanismus

The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound interacts with the cell membrane and cell wall components of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be compared with other similar compounds, such as:

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substitution pattern and specific biological targets.

Cinnamic Acid Derivatives: These compounds share the cinnamamide moiety but differ in their additional functional groups, leading to variations in their biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for further study and development.

Biologische Aktivität

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, supported by data tables and findings from relevant studies.

Structural Characteristics

The compound features a unique combination of a cinnamide structure with an oxadiazole moiety, which is known for its diverse biological activities. The methylthio group on the phenyl ring enhances its reactivity and may influence its interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated the antiproliferative effects of cinnamide derivatives against various cancer cell lines, including HepG2 (liver cancer). For instance, a study reported that derivatives similar to this compound exhibited variable cytotoxicity levels. The IC50 values indicated that some derivatives significantly inhibited cell growth at concentrations as low as 4.23 μM, suggesting a strong potential for development as anticancer agents .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 53.20 | Induces apoptosis via p53 activation |

| Other Cinnamides | HepG2 | 4.23 - 53.20 | Various mechanisms including cell cycle arrest |

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial properties . Compounds containing oxadiazole rings are known to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like methylthio can enhance the lipophilicity and bioavailability of these compounds, potentially improving their antimicrobial efficacy .

The proposed mechanism of action for this compound involves:

- Interaction with Biological Macromolecules : The compound is believed to interact with cellular enzymes and receptors through hydrogen bonding and coordination with metal ions.

- Induction of Apoptosis : Studies have shown that certain derivatives can activate apoptotic pathways by modulating the expression of key proteins such as p53 and Bcl2 .

- Cell Cycle Arrest : The compound may cause G1 phase cell cycle arrest in cancer cells, preventing further proliferation .

Case Studies

A notable study evaluated the biological activity of several cinnamide derivatives against cancer cell lines and reported significant findings:

- Cytotoxicity Testing : Using the MTT assay, various compounds were tested against HepG2 cells. Results indicated that structural modifications on the phenyl ring significantly influenced cytotoxicity.

Key Findings

- Compound variations led to different IC50 values; for example, one derivative showed an IC50 value of 6.5 μM against MRSA.

- The presence of methylthio enhanced both anticancer and antimicrobial activities compared to non-methylthio analogs.

Eigenschaften

IUPAC Name |

(E)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-24-15-10-8-14(9-11-15)17-20-21-18(23-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXSJJYVKAAEGR-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.